2-[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone 2-[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone AG-205 is a progesterone receptor membrane component 1 inhibitor. AG-205 alters the spectroscopic properties of the Pgrmc1-heme complex. AG-205 inhibits cancer cell viability and cancer cell progression.
Brand Name: Vulcanchem
CAS No.: 442656-02-2
VCID: VC0517483
InChI: InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl
Molecular Formula: C22H23ClN6OS
Molecular Weight: 455 g/mol

2-[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone

CAS No.: 442656-02-2

Inhibitors

VCID: VC0517483

Molecular Formula: C22H23ClN6OS

Molecular Weight: 455 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone - 442656-02-2

CAS No. 442656-02-2
Product Name 2-[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone
Molecular Formula C22H23ClN6OS
Molecular Weight 455 g/mol
IUPAC Name 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone
Standard InChI InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3
Standard InChIKey GJNBAISSZRNGTM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl
Canonical SMILES CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl
Appearance Solid powder
Description AG-205 is a progesterone receptor membrane component 1 inhibitor. AG-205 alters the spectroscopic properties of the Pgrmc1-heme complex. AG-205 inhibits cancer cell viability and cancer cell progression.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AG 205
cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole
Reference 1: Yeh DW, Chen YS, Lai CY, Liu YL, Lu CH, Lo JF, Chen L, Hsu LC, Luo Y, Xiang R, Chuang TH. Downregulation of COMMD1 by miR-205 promotes a positive feedback loop for amplifying inflammatory- and stemness-associated properties of cancer cells. Cell Death Differ. 2016 May;23(5):841-52. doi: 10.1038/cdd.2015.147. Epub 2015 Nov 20. PubMed PMID: 26586569; PubMed Central PMCID: PMC4832103.
2: Cruz LJ, Rosalia RA, Kleinovink JW, Rueda F, Löwik CW, Ossendorp F. Targeting nanoparticles to CD40, DEC-205 or CD11c molecules on dendritic cells for efficient CD8(+) T cell response: a comparative study. J Control Release. 2014 Oct 28;192:209-18. doi: 10.1016/j.jconrel.2014.07.040. Epub 2014 Jul 25. PubMed PMID: 25068703.
3: Dhodapkar MV, Sznol M, Zhao B, Wang D, Carvajal RD, Keohan ML, Chuang E, Sanborn RE, Lutzky J, Powderly J, Kluger H, Tejwani S, Green J, Ramakrishna V, Crocker A, Vitale L, Yellin M, Davis T, Keler T. Induction of antigen-specific immunity with a vaccine targeting NY-ESO-1 to the dendritic cell receptor DEC-205. Sci Transl Med. 2014 Apr 16;6(232):232ra51. doi: 10.1126/scitranslmed.3008068. PubMed PMID: 24739759.
4: Swetz KM, Matlock DD, Ferris H, Hunt S. Mechanical circulatory support in advanced heart failure #205, 2nd ed. J Palliat Med. 2013 Aug;16(8):979-80. doi: 10.1089/jpm.2013.9489. Epub 2013 Jun 14. PubMed PMID: 23767951; PubMed Central PMCID: PMC3727522.
5: Meixlsperger S, Leung CS, Rämer PC, Pack M, Vanoaica LD, Breton G, Pascolo S, Salazar AM, Dzionek A, Schmitz J, Steinman RM, Münz C. CD141+ dendritic cells produce prominent amounts of IFN-α after dsRNA recognition and can be targeted via DEC-205 in humanized mice. Blood. 2013 Jun 20;121(25):5034-44. doi: 10.1182/blood-2012-12-473413. Epub 2013 Mar 12. PubMed PMID: 23482932; PubMed Central PMCID: PMC3689250.
6: Cho HJ, Liu G, Jin SM, Parisiadou L, Xie C, Yu J, Sun L, Ma B, Ding J, Vancraenenbroeck R, Lobbestael E, Baekelandt V, Taymans JM, He P, Troncoso JC, Shen Y, Cai H. MicroRNA-205 regulates the expression of Parkinson's disease-related leucine-rich repeat kinase 2 protein. Hum Mol Genet. 2013 Feb 1;22(3):608-20. doi: 10.1093/hmg/dds470. Epub 2012 Nov 2. PubMed PMID: 23125283; PubMed Central PMCID: PMC3542867.
7: Flacher V, Tripp CH, Haid B, Kissenpfennig A, Malissen B, Stoitzner P, Idoyaga J, Romani N. Skin langerin+ dendritic cells transport intradermally injected anti-DEC-205 antibodies but are not essential for subsequent cytotoxic CD8+ T cell responses. J Immunol. 2012 Mar 1;188(5):2146-55. doi: 10.4049/jimmunol.1004120. Epub 2012 Jan 30. PubMed PMID: 22291181; PubMed Central PMCID: PMC3288813.
8: Tsuji T, Matsuzaki J, Kelly MP, Ramakrishna V, Vitale L, He LZ, Keler T, Odunsi K, Old LJ, Ritter G, Gnjatic S. Antibody-targeted NY-ESO-1 to mannose receptor or DEC-205 in vitro elicits dual human CD8+ and CD4+ T cell responses with broad antigen specificity. J Immunol. 2011 Jan 15;186(2):1218-27. doi: 10.4049/jimmunol.1000808. Epub 2010 Dec 13. PubMed PMID: 21149605.
9: Song H, Bu G. MicroRNA-205 inhibits tumor cell migration through down-regulating the expression of the LDL receptor-related protein 1. Biochem Biophys Res Commun. 2009 Oct 16;388(2):400-5. doi: 10.1016/j.bbrc.2009.08.020. Epub 2009 Aug 8. PubMed PMID: 19665999; PubMed Central PMCID: PMC2741500.
10: López de Maturana R, Treece-Birch J, Abidi F, Findlay JB, Donnelly D. Met-204 and Tyr-205 are together important for binding GLP-1 receptor agonists but not their N-terminally truncated analogues. Protein Pept Lett. 2004 Feb;11(1):15-22. PubMed PMID: 14965274.
11: Macor JE, Gurley D, Lanthorn T, Loch J, Mack RA, Mullen G, Tran O, Wright N, Gordon JC. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist. Bioorg Med Chem Lett. 2001 Feb 12;11(3):319-21. PubMed PMID: 11212100.
12: Colao A, De Rosa M, Sarnacchiaro F, Di Sarno A, Landi ML, Iervolino E, Zarrilli S, Merola B, Lombardi G. Chronic treatment with CV 205-502 restores the gonadal function in hyperprolactinemic males. Eur J Endocrinol. 1996 Nov;135(5):548-52. PubMed PMID: 8980156.
13: Bodmer CW, Atkin SL, Savage MW, Masson EA, White MC. Effects of quinagolide (CV 205-502), a selective D2-agonist, on vascular reactivity in patients with a prolactin-secreting adenoma. Clin Endocrinol (Oxf). 1995 Jul;43(1):49-53. PubMed PMID: 7641411.
14: Lombardi G, Colao A, Ferone D, Sarnacchiaro F, Marzullo P, Di Sarno A, Rossi E, Merola B. CV 205-502 treatment in therapy-resistant acromegalic patients. Eur J Endocrinol. 1995 May;132(5):559-64. PubMed PMID: 7749496.
15: Jaquet P. CV 205-502: a more effective dopamine agonist in the treatment of acromegaly? Eur J Endocrinol. 1995 May;132(5):557-8. PubMed PMID: 7749495.
16: Merola B, Sarnacchiaro F, Colao A, Di Somma C, Di Sarno A, Ferone D, Selleri A, Landi ML, Schettini G, Nappi C, et al. Positive response to compound CV 205-502 in hyperprolactinemic patients resistant to or intolerant of bromocriptine. Gynecol Endocrinol. 1994 Sep;8(3):175-81. PubMed PMID: 7847102.
17: Jankowska E, Bidzinski A, Kostowski W. Alcohol drinking in rats treated with 5,7-dihydroxytryptamine: effect of 8-OH-DPAT and tropisetron (ICS 205-930). Alcohol. 1994 Jul-Aug;11(4):283-8. PubMed PMID: 7945981.
18: Glaser B, Nesher Y, Barziliai S. Long-term treatment of bromocriptine-intolerant prolactinoma patients with CV 205-502. J Reprod Med. 1994 Jun;39(6):449-54. PubMed PMID: 7932398.
19: Tauveron I, Gesta JM, Jalenques I, Thieblot P. Acute overdose of a new dopamine agonist, CV 205-502. Clin Endocrinol (Oxf). 1994 Apr;40(4):551-3. PubMed PMID: 7910531.
20: Merola B, Sarnacchiaro F, Colao A, Di Somma C, Di Sarno A, Landi ML, Marzullo P, Panza N, Battista C, Lombardi G. CV 205-502 in the treatment of tumoral and non-tumoral hyperprolactinemic states. Biomed Pharmacother. 1994;48(3-4):167-74. PubMed PMID: 7993981.
PubChem Compound 4240652
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator